molecular formula C24H17F3N2O2S B2491369 2-(2,4-diphenyl-1,3-thiazol-5-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide CAS No. 339277-64-4

2-(2,4-diphenyl-1,3-thiazol-5-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide

Cat. No.: B2491369
CAS No.: 339277-64-4
M. Wt: 454.47
InChI Key: BPXNHJSHOTUBRI-UHFFFAOYSA-N
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Description

2-(2,4-diphenyl-1,3-thiazol-5-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide is a complex organic compound that features a thiazole ring, phenyl groups, and a trifluoromethoxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazole ring

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of automated synthesis equipment and stringent reaction condition controls to minimize impurities and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-diphenyl-1,3-thiazol-5-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new substituents.

Scientific Research Applications

2-(2,4-diphenyl-1,3-thiazol-5-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may focus on its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: The compound can be used in the development of new materials with specific properties, such as improved thermal stability or electronic characteristics.

Mechanism of Action

The mechanism of action of 2-(2,4-diphenyl-1,3-thiazol-5-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-diphenyl-1,3-thiazol-5-yl)acetic acid: This compound shares the thiazole and phenyl groups but lacks the trifluoromethoxyphenyl moiety.

    3-(4,5-dimethyl-2-thiazolyl)-2,5-diphenyltetrazolium bromide:

Uniqueness

2-(2,4-diphenyl-1,3-thiazol-5-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide is unique due to the presence of the trifluoromethoxyphenyl group, which can impart distinct electronic and steric properties

Properties

IUPAC Name

2-(2,4-diphenyl-1,3-thiazol-5-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17F3N2O2S/c25-24(26,27)31-19-13-11-18(12-14-19)28-21(30)15-20-22(16-7-3-1-4-8-16)29-23(32-20)17-9-5-2-6-10-17/h1-14H,15H2,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPXNHJSHOTUBRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=N2)C3=CC=CC=C3)CC(=O)NC4=CC=C(C=C4)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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